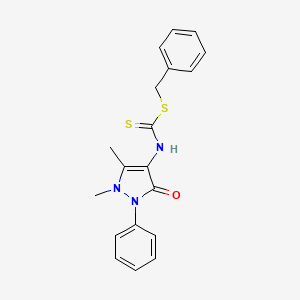

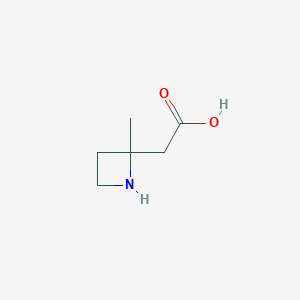

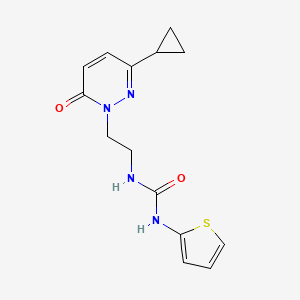

![molecular formula C12H11FN2O B2825626 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine CAS No. 122910-26-3](/img/structure/B2825626.png)

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the synthesis .Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications

Antitubercular Agents

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine derivatives have been synthesized and investigated for their antitubercular properties. Notably, specific hexahydro-2H-pyrano[3,2-c]quinoline analogues showcased significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, indicating potential applications in tuberculosis treatment (Kantevari et al., 2011).

Fluorophore for Mammalian Cell Imaging

Certain pyrano[3,2-f]quinoline and phenanthroline derivatives, synthesized via a facile and inexpensive process, exhibit properties as fluorophores. These derivatives have shown potential for staining cultured HeLa cells, suggesting their use in cell imaging applications (Majumdar et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Substituted 1H-pyrazolo[3,4-b]quinolines (PQ) with fluorine or trifluoromethyl substituents have been developed and tested as emitters for organic light-emitting diodes. These compounds show promise due to their high-fluorescence intensity and the ability to adjust various parameters crucial for OLED performance (Szlachcic et al., 2017).

Anticancer Properties

1H-pyrazolo[3,4-b]quinolin-3-amine derivatives have been synthesized and evaluated against various cancer cell lines. Particularly, one derivative displayed potent antitumor efficacy, especially in colon cancer cell lines, indicating its potential as a prototype for developing chemotherapeutics targeting apoptotic pathways in colorectal cancer cells (Karthikeyan et al., 2018).

Photovoltaic Properties

Derivatives like 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have demonstrated photovoltaic properties. These derivatives have been studied for their application in photodiode fabrication, indicating potential in energy conversion and photovoltaic technologies (Zeyada et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-8-4-1-5-9-10(8)11(14)7-3-2-6-16-12(7)15-9/h1,4-5H,2-3,6H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLXHYPSRHQACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C(C=CC=C3F)N=C2OC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

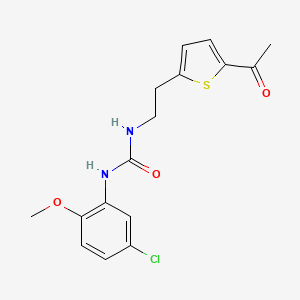

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2825544.png)

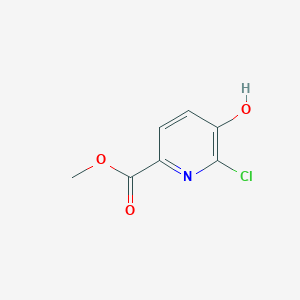

![3-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2825546.png)

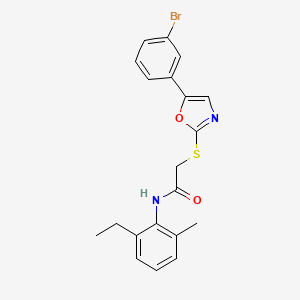

![N-cyclohexyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2825556.png)

![N'-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2825559.png)

![2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2825560.png)